molecular formula C4H11Cl2N3 B2656229 Azetidine-3-carboximidamide;dihydrochloride CAS No. 2445785-17-9

Azetidine-3-carboximidamide;dihydrochloride

Cat. No. B2656229
CAS RN: 2445785-17-9
M. Wt: 172.05
InChI Key: XNPWXOXHTNOKBB-UHFFFAOYSA-N
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Description

Azetidine-3-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 2445785-17-9 . It has a molecular weight of 172.06 and is a powder at room temperature .


Synthesis Analysis

The synthesis of azetidines can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The IUPAC name for this compound is azetidin-3-ylidenemethanediamine dihydrochloride . The InChI code for this compound is 1S/C4H9N3.2ClH/c5-4(6)3-1-7-2-3;;/h7H,1-2,5-6H2;2*1H .


Chemical Reactions Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" .


Physical And Chemical Properties Analysis

Azetidine-3-carboximidamide dihydrochloride is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Applications in Biochemical Research

Azetidine derivatives, including azetidine-2-carboxylic acid, have been utilized to study the relationship between protein synthesis and ion transport. For instance, azetidine-2-carboxylic acid acts as a proline analog and has been used to explore the effects on ion uptake and release in barley roots, highlighting its role in investigating the intricacies of protein assembly and enzymatic activity (Pitman et al., 1977)[https://consensus.app/papers/effect-azetidine-2carboxylic-acid-release-xylem-excised-pitman/b6737ef05af15c5ba3c7137b224ffb1c/?utm_source=chatgpt].

In Drug Discovery and Development

Azetidine compounds have shown potential in drug discovery, particularly in the development of selective modulators for various receptors. For example, BAF312 (Siponimod), a potent and selective S1P receptor modulator, was discovered through de novo design using azetidine derivatives, highlighting the compound's role in clinical trials for relapsing-remitting multiple sclerosis (Pan et al., 2013)[https://consensus.app/papers/discovery-baf312-siponimod-potent-selective-receptor-pan/e8863fc0c4625180b090f64616ff50bd/?utm_source=chatgpt].

Impact on Agricultural and Food Sciences

Research has also extended into the agricultural and food science sectors, where azetidine-2-carboxylic acid presence in plants like garden beets has been investigated for its toxic and teratogenic properties. This research underscores the importance of understanding azetidine derivatives in the food chain and their potential impact on human health (Rubenstein et al., 2006)[https://consensus.app/papers/azetidine2carboxylic-acid-beets-beta-vulgaris-rubenstein/da0ba61f274d5a40a1333d57178cd598/?utm_source=chatgpt].

Contributions to Synthetic Organic Chemistry

Azetidines serve as valuable scaffolds in synthetic organic chemistry, facilitating the development of novel synthetic methodologies and compounds. For instance, novel synthetic routes for producing azetidine derivatives have been explored, enhancing the toolbox for creating bioactive molecules and pharmaceuticals (Aelterman et al., 1998)[https://consensus.app/papers/synthesis-33dichloroazetidines-class-azetidines-aelterman/9d67f23a7b965292b5460e15639a4b4d/?utm_source=chatgpt].

Understanding Biological Mechanisms

In biological research, azetidine derivatives have been applied to understand mechanisms of disease and physiological processes. For example, the inhibition of liver fibrosis by azetidine-2-carboxylic acid in rat models treated with carbon tetrachloride offers insights into potential therapeutic applications for hepatic diseases (Rojkind, 1973)[https://consensus.app/papers/inhibition-liver-fibrosis-1azetidine2carboxylic-acid-rojkind/97be834ad0d45572bee786f0adb19918/?utm_source=chatgpt].

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported . The future directions in this field could be focused on the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .

properties

IUPAC Name

azetidine-3-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3.2ClH/c5-4(6)3-1-7-2-3;;/h3,7H,1-2H2,(H3,5,6);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPWXOXHTNOKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidine-3-carboximidamide;dihydrochloride

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